Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 393509-77-8
VCID: VC19079097
InChI: InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H
SMILES:
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

CAS No.: 393509-77-8

Cat. No.: VC19079097

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride - 393509-77-8

Specification

CAS No. 393509-77-8
Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H
Standard InChI Key WWXHCIHNESAFEP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)CN)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a benzoate core substituted at the 2-position with an amino group and at the 4-position with an aminomethyl group. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays. Key structural features include:

  • Methyl ester group: Improves lipid solubility and metabolic stability.

  • Amino groups: Facilitate hydrogen bonding with biological targets like HDACs.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC9H13ClN2O2\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight216.66 g/mol
CAS No.393509-77-8
SolubilitySoluble in water, DMSO, methanol
StabilityStable at room temperature

Synthesis and Manufacturing

Industrial-Scale Preparation

The patent CN106565509A outlines a two-step synthesis starting from 2-nitro-4-cyanomethyl benzoate :

  • Reduction of nitro and cyano groups:

    • Reagents: Dilute hydrochloric acid, hydrogen gas.

    • Catalyst: Palladium on carbon (Pd/C).

    • Conditions: 0.5–3.5 MPa, 10–60°C.

    • Reaction:

      2-nitro-4-cyanomethyl benzoateH2,Pd/CHClMethyl 2-amino-4-(aminomethyl)benzoate hydrochloride\text{2-nitro-4-cyanomethyl benzoate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{HCl}} \text{Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride}
    • Yield: >90% with HPLC purity exceeding 98.0%.

  • Post-reaction processing:

    • Catalyst recovery via filtration.

    • Product isolation through rotary evaporation.

This method minimizes environmental impact by enabling catalyst reuse and avoiding hazardous byproducts .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of HDACs, enzymes involved in epigenetic regulation and cancer progression. By chelating zinc ions in HDAC active sites, it prevents histone deacetylation, leading to chromatin condensation and tumor suppressor gene reactivation.

Table 2: Comparative HDAC Inhibition Profiles

CompoundIC50_{50} (nM)Selectivity (HDAC Class)
Methyl 2-amino-4-(aminomethyl)benzoate HCl85 ± 12Class I/II HDACs
Vorinostat (SAHA)10 ± 2Pan-HDAC

Pharmaceutical Applications

Drug Development

The compound’s dual amino groups enable structural modifications to optimize pharmacokinetics. Derivatives with fluorinated benzamidine moieties (e.g., WO2006027135A1) show enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .

Combination Therapies

Synergistic effects are observed when co-administered with DNA methyltransferase inhibitors (e.g., azacitidine), amplifying gene re-expression in solid tumors.

ParameterGuideline
Personal protective equipmentGloves, lab coat, goggles
Storage2–8°C in airtight container
DisposalIncineration at >1,000°C

Comparative Analysis with Analogues

Benzoate Derivatives

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride differs from simpler esters (e.g., methyl 4-aminobenzoate) by its additional aminomethyl group, which enhances target affinity but reduces oral bioavailability.

Dihydropyrimidine Inhibitors

Unlike dihydropyrimidine-based GALK1 inhibitors (PMC8884033), this compound lacks a carboxamide moiety, resulting in distinct target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator